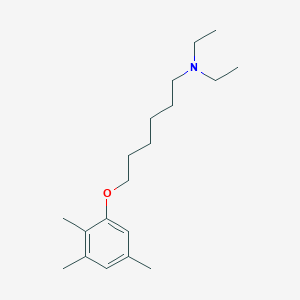
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine, also known as CPDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPDN is a member of the benzodioxine family and has a unique molecular structure that makes it an interesting subject for research. In
作用机制
The mechanism of action of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is its potential as a therapeutic agent for various diseases. This compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential side effects of this compound and its safety profile. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine. Finally, more research is needed to explore the potential use of this compound in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is a complex process that involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxine, which is obtained by the reaction of catechol and paraformaldehyde. The second step involves the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid. The final product, this compound, is obtained by the cyclization of the nitro-substituted intermediate.
科学研究应用
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. This compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
属性
IUPAC Name |
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c14-12(15)9-7(6-1-2-6)5-8-11(10(9)13(16)17)19-4-3-18-8/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHKPNBGFOCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)


![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)

![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)
